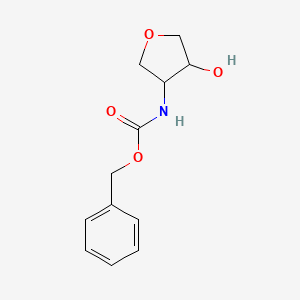
(3S,4S)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamicacidbenzylester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamicacidbenzylester is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a tetrahydrofuran ring, which is further substituted with a hydroxyl group and a carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamicacidbenzylester typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via selective hydroxylation reactions.
Attachment of the Benzyl Group: The benzyl group is usually introduced through benzylation reactions using benzyl halides in the presence of a base.
Formation of the Carbamate Moiety: The carbamate group is formed by reacting the hydroxylated tetrahydrofuran with isocyanates or carbamoyl chlorides under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(3S,4S)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamicacidbenzylester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols or amines.
科学研究应用
(3S,4S)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamicacidbenzylester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of carbamate derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3S,4S)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamicacidbenzylester involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
相似化合物的比较
Similar Compounds
- Benzyl (3S,4S)-4-hydroxy-3-pyrrolidinecarboxylate
- Benzyl (3S,4S)-4-hydroxy-3-piperidinecarboxylate
Uniqueness
(3S,4S)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamicacidbenzylester is unique due to its specific tetrahydrofuran ring structure, which imparts distinct chemical and biological properties compared to similar compounds with pyrrolidine or piperidine rings. This uniqueness makes it a valuable compound for targeted applications in medicinal and synthetic chemistry.
属性
分子式 |
C12H15NO4 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC 名称 |
benzyl N-(4-hydroxyoxolan-3-yl)carbamate |
InChI |
InChI=1S/C12H15NO4/c14-11-8-16-7-10(11)13-12(15)17-6-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15) |
InChI 键 |
UQMYJSTUMJIQJB-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CO1)O)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[methyl(propan-2-yl)amino]but-2-ynoic acid](/img/structure/B8677178.png)
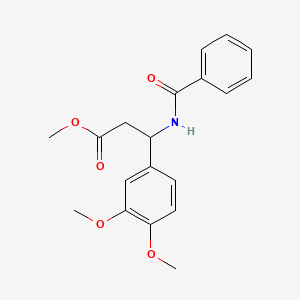
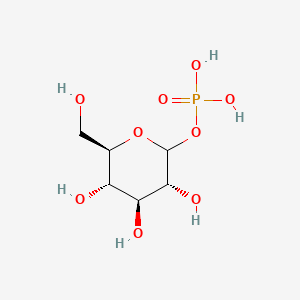
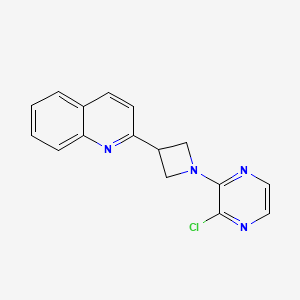
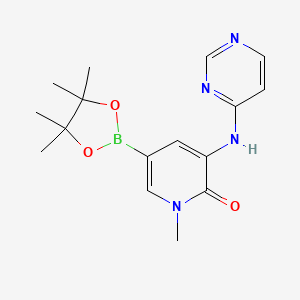

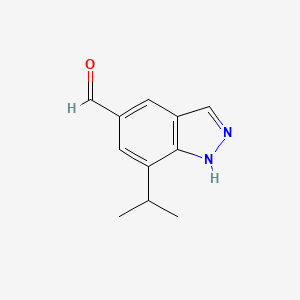
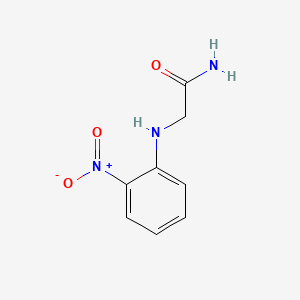
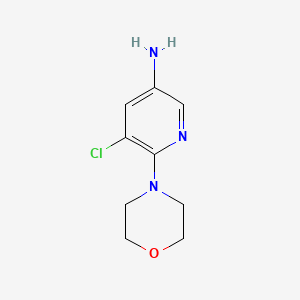
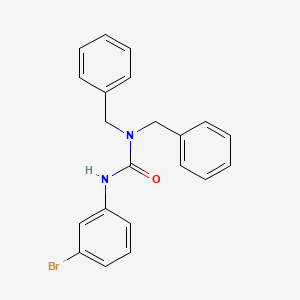
![2-Methyl-2-azabicyclo[2.2.2]octan-5-amine](/img/structure/B8677250.png)
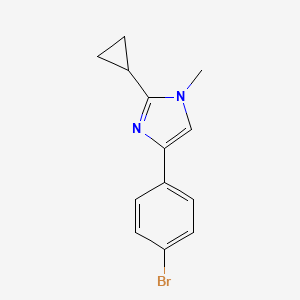
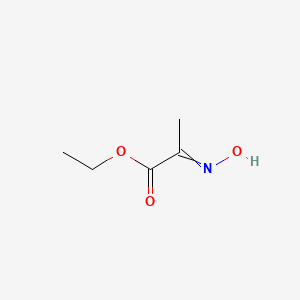
![6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one](/img/structure/B8677283.png)
